molecular formula C23H22N2O2 B15020477 4-[(4-methylphenoxy)methyl]-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide

4-[(4-methylphenoxy)methyl]-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide

Cat. No.: B15020477
M. Wt: 358.4 g/mol
InChI Key: JGWYVPAGUNMJIR-BUVRLJJBSA-N
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Description

4-[(4-methylphenoxy)methyl]-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide is an organic compound with a complex structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzohydrazide core, which is substituted with 4-methylphenoxy and 4-methylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methylphenoxy)methyl]-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide typically involves the condensation of 4-[(4-methylphenoxy)methyl]benzohydrazide with 4-methylbenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may involve the use of more advanced purification techniques, such as chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-methylphenoxy)methyl]-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced hydrazides. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

4-[(4-methylphenoxy)methyl]-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-methylphenoxy)methyl]-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methylphenoxy)methyl]-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide
  • 4-[(4-methoxyphenyl)methyl]-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide
  • 4-[(4-chlorophenyl)methyl]-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide

Uniqueness

Compared to similar compounds, 4-[(4-methylphenoxy)methyl]-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methylphenoxy group may enhance its stability and solubility, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

4-[(4-methylphenoxy)methyl]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide

InChI

InChI=1S/C23H22N2O2/c1-17-3-7-19(8-4-17)15-24-25-23(26)21-11-9-20(10-12-21)16-27-22-13-5-18(2)6-14-22/h3-15H,16H2,1-2H3,(H,25,26)/b24-15+

InChI Key

JGWYVPAGUNMJIR-BUVRLJJBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)C

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)C

Origin of Product

United States

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